molecular formula C10H18ClN5O2 B13501666 tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride

tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride

Cat. No.: B13501666
M. Wt: 275.73 g/mol
InChI Key: SUPIKIPNYFIQRA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₂₀ClN₅O₂ Molecular Weight: 289.5 g/mol (calculated) Structural Features: This compound comprises an azetidine ring (4-membered nitrogen-containing heterocycle) substituted at the 3-position with a 4-amino-1,2,3-triazole moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position of azetidine acts as a protective group, while the hydrochloride salt enhances solubility and stability .

Synthesis: The hydrochloride salt is likely formed via acid-mediated deprotection of a Boc-protected precursor. For example, hydrogen chloride (HCl) in isopropanol is a common reagent for Boc removal, as demonstrated in the synthesis of structurally related azetidine derivatives .

Applications: Such compounds are intermediates in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK inhibitors) and other bioactive molecules .

Properties

Molecular Formula

C10H18ClN5O2

Molecular Weight

275.73 g/mol

IUPAC Name

tert-butyl 3-(4-aminotriazol-2-yl)azetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H17N5O2.ClH/c1-10(2,3)17-9(16)14-5-7(6-14)15-12-4-8(11)13-15;/h4,7H,5-6H2,1-3H3,(H2,11,13);1H

InChI Key

SUPIKIPNYFIQRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2N=CC(=N2)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to minimize by-products and waste.

Chemical Reactions Analysis

Tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to target specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target. The azetidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

a. tert-Butyl 3-(4-acetyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
  • Molecular Formula : C₁₂H₁₈N₄O₃
  • Molecular Weight : 266.3 g/mol
  • Key Difference: The triazole ring bears an acetyl group instead of an amino group.
  • This compound is reported with 95% purity, suggesting its utility in synthetic workflows .
b. tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate Hydrochloride
  • Molecular Formula : C₁₁H₂₀ClN₅O₂ (similar to the target compound)
  • Key Difference: An aminomethyl (-CH₂NH₂) group is attached to the triazole’s 4-position.
  • Impact : The additional methylene spacer may enhance conformational flexibility, influencing pharmacokinetic properties such as membrane permeability .

Heterocyclic Ring Variations

a. tert-Butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate
  • Molecular Formula : C₁₂H₁₇ClN₄O₂
  • Molecular Weight : 284.7 g/mol
  • Key Difference : A chloropyrimidine ring replaces the triazole.
  • Impact: Pyrimidine’s larger aromatic system may enhance π-π stacking interactions in drug-target binding.
b. tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Molecular Formula : C₂₀H₃₁BN₄O₄
  • Molecular Weight : 402.3 g/mol
  • Key Difference: A boronate ester and cyanomethyl group are present.
  • Impact : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate in diversification strategies .

Biological Activity

tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

  • Molecular Formula : C₁₁H₁₅ClN₄O₂
  • Molecular Weight : 256.72 g/mol
  • CAS Number : 181269-69-2

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl azetidine derivatives with 4-amino-1,2,3-triazole under controlled conditions. Common reagents include potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction at elevated temperatures .

The biological activity of this compound is primarily attributed to the triazole ring, which can interact with various biological targets through hydrogen bonding and coordination with metal ions. The compound may act as a ligand for specific enzymes, potentially inhibiting their activity by binding to active sites .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the triazole ring in tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with triazole structures may provide neuroprotective benefits. They could potentially inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, by modulating enzyme activities involved in amyloidogenesis . This suggests a potential therapeutic role for tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine in neurodegenerative disorders.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial properties of various triazole derivatives, tert-butyl 3-(4-amino-2H-1,2,3-triazol-2-yl)azetidine was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa100 µg/mL

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of similar triazole derivatives in vitro using astrocyte cultures exposed to amyloid-beta peptides. The results showed that these compounds could reduce oxidative stress markers and cell death by approximately 30% compared to untreated controls .

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